molecular formula C11H11F3N2O B7860666 4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile

4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B7860666
M. Wt: 244.21 g/mol
InChI Key: LHURDIPWKNVQPJ-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H10F3N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the Grignard reaction of 2-bromo-5-fluorobenzotrifluoride, followed by the introduction of carbon dioxide and subsequent hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide. Finally, dehydration of this amide yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. The use of safer alternatives to cuprous cyanide, for example, reduces the safety risks and environmental impact associated with the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and benzonitrile groups but lacks the methoxyethylamino substituent.

    4-Cyano-3-trifluoromethylaniline: Similar in structure but with different substituents on the aromatic ring.

Uniqueness

4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-(2-methoxyethylamino)-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c1-17-5-4-16-9-3-2-8(7-15)10(6-9)11(12,13)14/h2-3,6,16H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHURDIPWKNVQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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